Head-to-Head Physicochemical Differentiation: Lipophilicity and Polarity of 1-Bromo-4-methoxy-cyclohexene vs. 1-Bromo-4-methylcyclohexene
1-Bromo-4-methoxy-cyclohexene exhibits an XLogP3 of 2.1, which is 0.8 log units lower than its hydrophobic methyl analog 1-bromo-4-methylcyclohexene, which has an XLogP3 of 2.9 [1]. This is accompanied by an increase in Topological Polar Surface Area (TPSA) from 0 Ų (methyl analog) to 9.2 Ų (target compound) and the introduction of one hydrogen-bond acceptor (methoxy oxygen) [1]. The target compound also possesses a rotatable C–OMe bond, whereas the methyl analog has zero rotatable bonds [1].
| Evidence Dimension | Physicochemical Profile: XLogP3, TPSA, H-Bond Acceptor Count |
|---|---|
| Target Compound Data | XLogP3: 2.1; TPSA: 9.2 Ų; H-Bond Acceptors: 1; Rotatable Bonds: 1; MW: 191.07 g/mol [1] |
| Comparator Or Baseline | 1-Bromo-4-methylcyclohexene: XLogP3: 2.9; TPSA: 0 Ų; H-Bond Acceptors: 0; Rotatable Bonds: 0; MW: 175.07 g/mol [1] |
| Quantified Difference | ΔXLogP3 = -0.8; ΔTPSA = +9.2 Ų; +1 H-bond acceptor; +1 rotatable bond; ΔMW = +16.0 g/mol |
| Conditions | Computed by XLogP3 3.0 and Cactvs 3.4.6.11 (PubChem, 2025) |
Why This Matters
This quantified lower lipophilicity and higher polarity can directly influence membrane permeability, aqueous solubility, and metabolic stability, making 1-bromo-4-methoxy-cyclohexene the more suitable scaffold for CNS or solubility-limited drug targets where lowering logP is a common optimization goal.
- [1] National Center for Biotechnology Information. PubChem Compound Summaries for CID 59470940 (1-Bromo-4-methoxy-cyclohexene) and CID 527571 (1-Bromo-4-methylcyclohex-1-ene). 2025. View Source
